2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide 2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide Sterol regulatory element binding proteins (SREBPs) are transcription factors that have pivotal roles in lipogenesis and fat metabolism. The activation of SREBPs requires escort to the Golgi by SREBP cleavage-activating protein (SCAP) followed by proteolytic release of SREBP from the Golgi. Fatostatin is an inhibitor of SREBP activation, preventing SCAP-mediated escort of either SREBP-1 or SREBP-2 to the Golgi (IC50 = 5.6 µM). This blocks constitutive SREBP-mediated gene expression in the human prostate cancer cell line DU145.3 Fatostatin prevents insulin-induced adipogenesis of 3T3-L1 cells as well as growth induced by insulin-like growth factor 1 in DU145 cells (IC50 = 0.1 µM). Through its actions on SCAP/SREBP-1, it inhibits high glucose-induced upregulation of TGF-β in primary rat mesangial cells. This compound also alters lipid metabolism in vivo, reducing hepatic fat accumulation in ob/ob mice.

Brand Name: Vulcanchem
CAS No.: 298197-04-3
VCID: VC21167558
InChI: InChI=1S/C18H18N2S.BrH/c1-3-4-16-11-15(9-10-19-16)18-20-17(12-21-18)14-7-5-13(2)6-8-14;/h5-12H,3-4H2,1-2H3;1H
SMILES: CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)C.Br
Molecular Formula: C18H19BrN2S
Molecular Weight: 375.3 g/mol

2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide

CAS No.: 298197-04-3

Cat. No.: VC21167558

Molecular Formula: C18H19BrN2S

Molecular Weight: 375.3 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide - 298197-04-3

CAS No. 298197-04-3
Molecular Formula C18H19BrN2S
Molecular Weight 375.3 g/mol
IUPAC Name 4-(4-methylphenyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole;hydrobromide
Standard InChI InChI=1S/C18H18N2S.BrH/c1-3-4-16-11-15(9-10-19-16)18-20-17(12-21-18)14-7-5-13(2)6-8-14;/h5-12H,3-4H2,1-2H3;1H
Standard InChI Key RJCFNQZVFUMORB-UHFFFAOYSA-N
SMILES CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)C.Br
Canonical SMILES CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)C.Br
Appearance Assay:≥95%A crystalline solid

Chemical Properties and Structure

2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide features a complex heterocyclic structure with three main aromatic components: a pyridine ring, a thiazole ring, and a tolyl group. The molecule's distinctive architecture contributes significantly to its biological activity and physicochemical properties.

Structural Composition

The compound's structure consists of a central thiazole ring substituted with a 2-propylpyridine group at the 2-position and a p-tolyl (4-methylphenyl) group at the 4-position, with hydrobromide as the counterion . This arrangement creates a planar, aromatic system that facilitates specific interactions with biological targets.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide

PropertyValueReference
Molecular FormulaC18H19BrN2S
Molecular Weight375.33 g/mol
Physical StateSolid
ColorYellow
Boiling Point (Predicted)474.3±55.0 °C
Density (Predicted)1.125±0.06 g/cm³
pKa (Predicted)3.46±0.10
LogP6.09110
Polar Surface Area (PSA)54.02000

The compound exhibits characteristic physicochemical properties that influence its biological activity and pharmaceutical potential. With a relatively high molecular weight and lipophilicity (LogP), the compound demonstrates good membrane permeability, enabling it to interact with intracellular targets .

Nomenclature and Identifiers

2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide is known by various names and identifiers in scientific literature and chemical databases.

Primary Identifiers

Table 2: Primary Identifiers and Alternative Names

IdentifierValueReference
CAS Registry Number298197-04-3
IUPAC Name4-(4-methylphenyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole;hydrobromide
InChI KeyRJCFNQZVFUMORB-UHFFFAOYSA-N
PubChem CID2850562
SMILESCCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)C.Br
European Community (EC) Number663-387-0
DSSTox Substance IDDTXSID801044314
ChEMBL IDCHEMBL1455549

Common Synonyms

Biological Activity and Mechanism of Action

2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide demonstrates significant biological activity primarily through its interactions with sterol regulatory element binding proteins (SREBPs) and their regulatory pathways.

SREBP Inhibition Mechanism

The compound functions as a cell-permeable inhibitor that prevents the cellular activation of SREBP-1 and SREBP-2 precursors to their active nuclear forms . Specifically, it blocks the translocation of the SREBP-SCAP complex from the endoplasmic reticulum (ER) to the Golgi apparatus . This inhibition occurs through binding to SCAP (SREBP cleavage-activating protein), the escort protein for SREBPs . By preventing this translocation, the compound effectively inhibits the proteolytic processing required for SREBP activation, thereby downregulating lipid biosynthesis pathways controlled by these transcription factors.

Antiproliferative Effects

Beyond its effects on lipid metabolism, 2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide exhibits antiproliferative activity in certain cancer cell lines. Studies have shown that it inhibits proliferation in DU 145 prostate cancer cells with an IC50 value of 0.1 μM, operating independently of insulin-like growth factor 1 (IGF-1) signaling . This suggests potential applications in cancer therapy, particularly for malignancies where SREBP-mediated lipid synthesis plays a critical role in tumor growth and survival.

Metabolic Effects

In animal models, the compound has demonstrated beneficial effects on metabolic parameters. Research indicates that it can reverse hyperglycemia in diabetic (ob/ob) mice . This effect is likely linked to its inhibition of SREBP-mediated lipogenesis, resulting in reduced fat accumulation and improved insulin sensitivity. These findings highlight the compound's potential therapeutic value in treating metabolic disorders such as obesity and type 2 diabetes.

Synthesis Methods

The synthesis of 2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide typically involves multi-step organic synthesis techniques focused on constructing the central thiazole ring and attaching the appropriate substituents.

General Synthetic Approaches

A common approach to synthesizing thiazole derivatives like 2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide involves the reaction of thioamide derivatives with α-bromoketones . This Hantzsch thiazole synthesis methodology provides an efficient route to construct the central thiazole ring with the desired substituents.

Specific Synthesis Route

Based on the detailed synthetic procedures described in the literature, a specific route for synthesizing 2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole derivatives involves the following key steps:

  • Preparation of the appropriate thioamide (e.g., prothionamide) as a key intermediate

  • Reaction of the thioamide with an α-bromoketone (e.g., 2-bromo-1-(p-tolyl)ethanone) in warm ethanol

  • Crystallization of the thiazole product directly from the reaction mixture

  • Conversion to the hydrobromide salt through appropriate acid-base chemistry

For example, the synthesis of related compounds involves reacting thioamide derivatives (such as compound 2 or 3) with α-bromoketone precursors in warm ethanol to yield 4-phenyl-2-(pyridin-4-yl)thiazole derivatives with high purity and yield .

Pharmacological Applications

2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide and its derivatives have demonstrated potential therapeutic applications across several disease areas, primarily related to their effects on lipid metabolism and cell proliferation.

Metabolic Disorders

The compound's ability to inhibit SREBP-mediated lipogenesis positions it as a potential therapeutic agent for metabolic disorders characterized by dysregulated lipid metabolism. Studies have shown that it can prevent increases in body weight and blood glucose levels in obese mice, suggesting applications in treating obesity and associated metabolic conditions . Additionally, its demonstrated ability to reverse hyperglycemia in diabetic mouse models highlights its potential utility in managing type 2 diabetes .

Cancer Therapy

The antiproliferative effects observed in prostate cancer cells indicate potential applications in oncology, particularly for cancers where SREBP-mediated lipid synthesis plays a crucial role in tumor growth and survival . By inhibiting lipogenesis, the compound may impair the ability of cancer cells to synthesize the membrane components necessary for rapid proliferation, potentially slowing tumor growth or enhancing sensitivity to other therapeutic agents.

Dyslipidemia and Cardiovascular Disease

Given its effects on lipid metabolism, 2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide may also have applications in treating dyslipidemia and reducing cardiovascular risk. By inhibiting the activation of SREBPs, the compound can potentially reduce the synthesis of cholesterol and fatty acids, contributing to improved lipid profiles and reduced atherosclerotic risk.

Structure-Activity Relationships

Research on 2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide and related compounds has provided valuable insights into the structure-activity relationships that govern their biological effects.

Key Structural Features

The core structure of the compound consists of three aromatic rings: pyridine, thiazole, and toluene . Structure-activity relationship studies have demonstrated that modifications to these components can significantly influence the compound's biological activity and pharmaceutical properties.

Optimized Derivatives

Through systematic modification and evaluation of fatostatin derivatives, researchers have identified optimized compounds with enhanced properties. One notable example is N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide (compound 24, also known as FGH10019), which has been identified as the most potent drug-like molecule among tested analogs . This compound demonstrates high aqueous solubility and membrane permeability, making it a promising candidate for further development.

Effect of Substitutions

The biological activity of these compounds can be significantly influenced by substitutions at various positions:

  • Modifications to the p-tolyl group can affect interaction with target proteins

  • Alterations to the pyridine ring can influence solubility and bioavailability

  • Substitutions on the thiazole ring can modulate potency and selectivity

These structure-activity insights provide valuable guidance for the rational design of improved inhibitors targeting SREBP-mediated pathways.

Comparative Analysis with Similar Compounds

2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide belongs to a broader class of thiazole derivatives with diverse pharmacological activities. Comparing its properties and activities with related compounds provides valuable context for understanding its unique characteristics and potential applications.

Relation to Other Thiazole Derivatives

Thiazole derivatives constitute a broad class of heterocyclic compounds with diverse therapeutic activities, including antimicrobial, antitubercular, antidiabetic, anticonvulsant, anti-inflammatory, and antitumor effects . Within this class, 2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide distinguishes itself through its specific inhibitory activity against SREBP-mediated lipid metabolism.

Comparison with Other SREBP Inhibitors

While several compounds can modulate SREBP activity through various mechanisms, 2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide is notable for its direct interaction with SCAP, the escort protein for SREBPs . This mechanism differs from other approaches to inhibiting SREBP activity, such as compounds that target the proteolytic processing enzymes or directly block the DNA binding domains of activated SREBPs.

Current Research and Future Perspectives

Research on 2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide continues to evolve, with ongoing investigations into its mechanism of action, potential therapeutic applications, and optimized derivatives.

Recent Developments

Recent studies have focused on elucidating the detailed molecular mechanisms by which the compound inhibits SREBP activation and investigating its effects in various disease models. Additionally, research has explored structure-based optimization to enhance potency, selectivity, and pharmaceutical properties .

Future Research Directions

Several promising avenues for future research include:

  • Further optimization of derivative compounds with enhanced pharmaceutical properties

  • Development of targeted delivery systems to improve specificity and reduce potential side effects

  • Investigation of combination therapies, particularly for cancer applications

  • Clinical evaluation of lead compounds for metabolic disorders and cancer

These research directions could significantly advance the potential therapeutic applications of 2-(2-Propylpyridin-4-yl)-4-(p-tolyl)thiazole hydrobromide and its derivatives.

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